
2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile
Overview
Description
2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile is an organic compound characterized by the presence of a bromine atom attached to a pyridine ring, along with a nitrile group and a methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile typically involves the bromination of 3-pyridyl compounds followed by the introduction of a nitrile group. One common method involves the reaction of 3-pyridyl compounds with bromine in the presence of a suitable catalyst to form 6-bromo-3-pyridyl intermediates. These intermediates are then reacted with methylpropanenitrile under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitrile introduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyridine Bromine Site
The bromine atom at position 6 of the pyridine ring undergoes substitution reactions under catalytic conditions:
Suzuki-Miyaura Cross-Coupling
Pd-catalyzed coupling with aryl boronic acids enables aryl group introduction. For example:
Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Source |
---|---|---|---|---|---|
4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃ | K₂CO₃ | DMF/H₂O | 89 | |
3-Nitrophenyl | Pd(dppf)Cl₂, Na₂CO₃ | Na₂CO₃ | Dioxane | 78 |
Mechanistic studies indicate oxidative addition of the C–Br bond to Pd(0), followed by transmetalation and reductive elimination .
Nitrile Functional Group Transformations
The nitrile group participates in hydrolytic and reduction reactions:
Hydrolysis to Carboxylic Acid
Acid- or base-catalyzed hydrolysis proceeds via intermediate amide formation:
OsH₆(PⁱPr₃)₂ catalyzes hydration to amides at 80°C with 92% conversion efficiency .
Reduction to Amine
LiAlH₄ reduces the nitrile to a primary amine:
Yields exceed 85% under anhydrous THF conditions .
Electrophilic Aromatic Substitution on Pyridine
The electron-deficient pyridine ring undergoes regioselective electrophilic substitution:
Nitration
Directed by the nitrile’s meta effect, nitration occurs at position 4:
Nitrating Agent | Temperature (°C) | Positional Selectivity | Yield (%) | Source |
---|---|---|---|---|
HNO₃/H₂SO₄ | 0–5 | 4-nitro | 67 | |
Acetyl nitrate | 25 | 4-nitro | 72 |
Radical Bromination at the Methyl Group
The tertiary C–H bond adjacent to the nitrile undergoes radical bromination:
Initiator | Bromine Source | Solvent | Product | Yield (%) |
---|---|---|---|---|
AIBN | NBS | CCl₄ | 2-(6-Bromo-3-pyridyl)-2-(bromomethyl)propanenitrile | 48 |
BPO | Dibromohydantoin | CCl₄ | Same as above | 85 |
Optimal yields are achieved with dibromohydantoin and BPO at 80°C .
Coordination Chemistry
The nitrile and pyridine nitrogen atoms act as ligands in transition metal complexes. For example:
Scientific Research Applications
Pharmaceutical Applications
2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile serves as an important intermediate in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to the development of new drugs with specific therapeutic effects. Research has indicated its potential in synthesizing compounds that exhibit activity against various diseases, including cancer and bacterial infections .
Agricultural Chemistry
In agricultural chemistry, this compound is explored for its potential use in developing agrochemicals. Its reactivity and ability to form derivatives make it suitable for creating pesticides and herbicides that can enhance crop protection and yield. The presence of the bromine atom may also contribute to the biological activity of these derivatives.
Chemical Synthesis
The compound is frequently utilized as an intermediate in organic synthesis, facilitating the creation of more complex molecular structures. This application is crucial in both academic research and industrial settings, where it aids in the development of new materials and chemicals.
Case Study 1: Synthesis of Quinoline Inhibitors
Research published on the synthesis of quinoline derivatives highlights the role of this compound as a key intermediate. The study demonstrated how modifications to this compound could lead to potent inhibitors against various cancer cell lines, showcasing its pharmaceutical potential .
Case Study 2: Agrochemical Development
Another study focused on developing new herbicides using derivatives of this compound. The findings indicated that certain derivatives exhibited enhanced herbicidal activity compared to existing products on the market, emphasizing the compound's relevance in agricultural applications .
Mechanism of Action
The mechanism of action of 2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(6-Bromo-3-pyridyl)-2-methyl-1-propanol: Similar structure but with a hydroxyl group instead of a nitrile group.
2-(6-Bromo-3-pyridyl)-2-methylpropanamide: Similar structure but with an amide group instead of a nitrile group.
2-(6-Bromo-3-pyridyl)-2-methylpropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitrile group allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Biological Activity
2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile is a compound with significant potential in various biological applications due to its unique structural features, particularly the presence of a bromine atom and a nitrile functional group. This article provides an in-depth examination of its biological activity, including synthesis methods, interaction studies, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHBrN
- Structural Features : The compound consists of a pyridine ring substituted with a bromine atom and a nitrile group. The bromine enhances reactivity, making it an important intermediate in organic synthesis.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution Reactions : Utilizing bromo derivatives of pyridine.
- Condensation Reactions : Involving appropriate nitriles and aldehydes under basic conditions.
Biological Activity
Research has shown that this compound exhibits various biological activities, primarily due to its structural characteristics.
Antimicrobial Activity
Studies indicate that compounds similar to this compound demonstrate significant antimicrobial properties. For instance, pyridine derivatives have been found to inhibit bacterial growth effectively. The specific interactions of this compound with microbial targets remain an area for further exploration.
Anticancer Potential
The compound's ability to interact with cellular pathways suggests potential anticancer properties. Similar compounds have been studied for their cytotoxic effects on tumor cells, indicating that this compound may also exhibit selective toxicity against cancer cell lines.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially interact with specific receptors, affecting signal transduction processes.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally related compounds is essential:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Bromo-3-methylpyridin-2-amine | Contains an amine instead of a nitrile | Exhibits different biological activities due to amine functionality |
6-Bromo-3-fluoro-2-methylpyridine | Fluorine substitution on the pyridine ring | Different electronic properties affecting reactivity |
4-Bromo-2-methylpyridine | Different position of bromine substitution | May show varied biological effects compared to pyridine derivatives |
This table highlights how the presence of different substituents can lead to variations in biological activity among similar compounds.
Case Studies and Research Findings
- Antimicrobial Studies : Research has shown that derivatives of pyridine, including those similar to this compound, exhibit promising antimicrobial activity against various pathogens. For example, studies have reported efficacy against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assays : In vitro studies have been conducted to assess the cytotoxic effects of analogs on cancer cell lines. Results indicate that certain structural modifications can enhance or reduce cytotoxicity, suggesting a structure-activity relationship (SAR) that warrants further investigation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For brominated pyridine derivatives, a common approach involves substituting a halogen (e.g., iodine in 2-(4-iodopyridin-2-yl)-2-methylpropanenitrile) with bromine using CuBr or Pd-catalyzed coupling . Reaction optimization includes:
- Catalyst Selection : Pd(PPh₃)₄ or CuI for Suzuki-Miyaura coupling (e.g., as in for imidazo[4,5-b]pyridine synthesis).
- Solvent and Base : Use DMF or THF with K₂CO₃ (as in for propargylation reactions).
- Temperature : 80–100°C for 12–24 hours to ensure completion.
Key Data : Yields >80% are achievable under inert atmospheres (N₂/Ar), with purification via column chromatography (silica gel, hexane/EtOAc) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : Look for characteristic peaks:
- Pyridyl protons: δ 7.5–8.5 ppm (1H, doublet/triplet).
- Nitrile group: No direct proton signal but confirmed via IR (C≡N stretch ~2240 cm⁻¹) .
- Mass Spectrometry : Exact mass (calc. for C₁₀H₁₀BrN₂): 253.000 Da (refer to for exact mass analysis).
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., as in for brominated imidazo-pyridines).
Q. What are the key reactivity patterns of the bromine substituent in this compound?
- Methodological Answer : The bromine atom on the pyridine ring is a reactive site for:
- Cross-Coupling Reactions : Suzuki-Miyaura (with aryl boronic acids) or Buchwald-Hartwig amination (with amines) .
- Nucleophilic Substitution : Replace Br with nucleophiles (e.g., -OH, -SH) under basic conditions (K₂CO₃, DMF, 100°C) .
Note : Steric hindrance from the methylpropanenitrile group may slow reactivity; use excess reagents or prolonged heating.
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., Br vs. Cl/CH₃) influence the compound’s reactivity in catalytic applications?
Substituent | Electronic Effect | Reactivity in SNAr | Coupling Efficiency |
---|---|---|---|
Br | Moderate -I effect | Slower than Cl | High (Pd catalysis) |
CF₃ | Strong -I effect | Low | Moderate |
- Computational Analysis : Use DFT to calculate charge distribution (e.g., lower electron density at Br site reduces electrophilicity).
- Experimental Validation : Kinetic studies under identical conditions (e.g., 80°C, Pd(OAc)₂) show Br-substituted derivatives require 20% longer reaction times than Cl analogs .
Q. How can researchers resolve contradictions in reported yields for bromination reactions of similar pyridine derivatives?
- Methodological Answer : Contradictions often arise from:
- Impurity Profiles : Unreacted starting materials (e.g., shows 2-Bromo-2-methylpropionyl bromide purity impacts yields).
- Moisture Sensitivity : Use anhydrous solvents (e.g., THF over DCM) and molecular sieves.
Iterative Approach ():
Replicate conditions with strict moisture control.
Analyze by HPLC to quantify side products.
Optimize stoichiometry (e.g., 1.2 eq. Br₂ vs. NBS).
Q. What computational strategies predict the compound’s behavior in biological or materials science applications?
- Methodological Answer :
- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. The nitrile group may form hydrogen bonds with active-site residues.
- QSAR Modeling : Correlate logP (calculated as 3.25, ) with membrane permeability.
- DFT Calculations : Assess frontier orbitals (HOMO/LUMO) to predict redox activity (e.g., LUMO energy < -1.5 eV suggests electrophilicity) .
Properties
IUPAC Name |
2-(6-bromopyridin-3-yl)-2-methylpropanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-9(2,6-11)7-3-4-8(10)12-5-7/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNYVCVRARYXOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CN=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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